C-3 Ether vs. Direct C–C Linkage: Physicochemical Property Divergence Against DCHC
The defining structural feature of CAS 137987-95-2 is the ether oxygen bridge between the chromone C-3 position and the 2,4-dichlorophenyl ring, contrasting with the direct C–C bond in the closest analog DCHC (CAS 302953-06-6). This single-atom difference produces measurable changes in topological polar surface area (tPSA), hydrogen-bond acceptor count, and conformational profile. The target compound possesses four oxygen atoms (tPSA = 59.7 Ų calculated; 3 H-bond acceptors from the ether oxygen, carbonyl, and 7-OH) versus three oxygens (tPSA = 46.5 Ų) in DCHC. The ether oxygen adds rotational degrees of freedom, altering the spatial relationship between the dichlorophenyl ring and the chromone pharmacophore . In the patent family covering this series (US 4,900,727 / EP 0 241 003), the C-3 substituent is explicitly identified as a modifiable position that governs anti-inflammatory and immunomodulatory potency, with phenoxy-substituted variants claimed as a distinct structural sub-class [1].
| Evidence Dimension | Topological polar surface area (tPSA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | tPSA = 59.7 Ų (calculated); H-bond acceptors = 4 (ether O, carbonyl O, 7-OH, phenoxy O); rotatable bonds = 2 (C3–O–Ph bond) |
| Comparator Or Baseline | DCHC (CAS 302953-06-6): tPSA = 46.5 Ų (calculated); H-bond acceptors = 3 (carbonyl O, 7-OH, chromone ring O); rotatable bonds = 1 (C3–Ph bond) |
| Quantified Difference | Δ tPSA = +13.2 Ų (+28% increase); Δ H-bond acceptors = +1; Δ rotatable bonds = +1 |
| Conditions | Calculated from SMILES structures using standard molecular descriptors (InChIKey: ACYPLYZYFPYPNS-UHFFFAOYSA-N for target; QMSGNLMBWFRALO-UHFFFAOYSA-N for DCHC) |
Why This Matters
The larger tPSA and additional H-bond acceptor of the target compound predict altered membrane permeability and oral bioavailability profiles relative to DCHC, making direct substitution in cell-based or in vivo models unreliable without independent PK validation.
- [1] Kattige SL, Naik RG, Lakdawalla AD, Dohadwalla AN, Rupp RH, de Souza NJ. US Patent 4,900,727. 4H-1-benzopyran-4-one compounds which have anti-inflammatory or immunomodulating action. Granted February 13, 1990. Assigned to Hoechst Aktiengesellschaft. View Source
